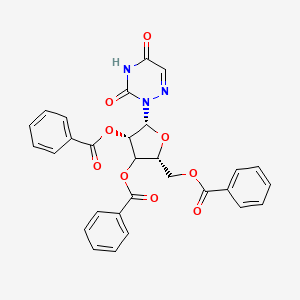

2',3',5'-Tri-O-benzoyl-6-azauridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C29H23N3O9 |

|---|---|

分子量 |

557.5 g/mol |

IUPAC名 |

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C29H23N3O9/c33-22-16-30-32(29(37)31-22)25-24(41-28(36)20-14-8-3-9-15-20)23(40-27(35)19-12-6-2-7-13-19)21(39-25)17-38-26(34)18-10-4-1-5-11-18/h1-16,21,23-25H,17H2,(H,31,33,37)/t21-,23?,24+,25-/m1/s1 |

InChIキー |

SRPSJMLVXZRXTM-DVAINZFESA-N |

異性体SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@@H]([C@@H](O2)N3C(=O)NC(=O)C=N3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

正規SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C(=O)NC(=O)C=N3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Guide to the Mechanism of Action of 2',3',5'-Tri-O-benzoyl-6-azauridine in Cancer Cells

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic prodrug of the pyrimidine (B1678525) analog 6-azauridine (B1663090). Its lipophilic nature, conferred by the benzoyl groups, enhances its cellular uptake, whereupon it is metabolized to its active form. The primary anticancer mechanism of this compound lies in its ability to disrupt the de novo pyrimidine biosynthesis pathway, a critical process for nucleic acid synthesis and cell proliferation. This guide provides a comprehensive overview of its metabolic activation, molecular target, downstream cellular consequences, and the experimental methodologies used to elucidate its mechanism of action.

Introduction and Pharmacokinetics

This compound serves as a delivery system for 6-azauridine (6-AZA), a nucleoside analog with established antitumor and antiviral activities.[1][2] The benzoyl groups increase the compound's lipophilicity, facilitating its passive diffusion across the cell membrane. Once inside the cell, cellular esterases cleave these groups, releasing 6-azauridine.

Subsequently, uridine (B1682114) kinase phosphorylates 6-azauridine to 6-azauridine-5'-monophosphate (B1206782) (6-azaUMP), the primary active metabolite.[3] This metabolic activation is a critical prerequisite for its cytotoxic effects.

Core Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

The central mechanism of action of 6-azauridine is the potent and competitive inhibition of orotidine (B106555) 5'-monophosphate (OMP) decarboxylase.[3][4] This enzyme catalyzes the final step in the de novo pyrimidine synthesis pathway: the conversion of OMP to uridine 5'-monophosphate (UMP). UMP is the precursor for all other pyrimidine nucleotides, including cytidine (B196190) triphosphate (CTP) for RNA synthesis and thymidine (B127349) triphosphate (TTP) for DNA synthesis.

By inhibiting OMP decarboxylase, 6-azaUMP effectively halts the production of essential pyrimidine nucleotides. This leads to a state of "pyrimidine starvation," which disproportionately affects rapidly proliferating cancer cells due to their high demand for nucleic acid precursors.[2] The inhibition of this pathway results in the intracellular accumulation of OMP and its precursors, such as orotic acid and orotidine, which can be excreted in the urine.[5][6]

Downstream Cellular Effects in Cancer Cells

The depletion of the pyrimidine nucleotide pool triggers a cascade of downstream events that collectively contribute to the compound's anticancer activity. The specific cellular response can be context-dependent, varying between different cancer cell lines.[1]

Cell Cycle Arrest

A primary consequence of pyrimidine starvation is the arrest of the cell cycle. The lack of sufficient deoxythymidine triphosphate (dTTP) and deoxycytidine triphosphate (dCTP) stalls DNA replication, leading to an S-phase arrest in the cell cycle.[1] This prevents cancer cells from completing the process of division. For instance, in H1299 cancer cells, treatment with 6-azauridine leads to a significant increase in the S-phase population.[1]

Induction of Apoptosis and Autophagy-Mediated Cell Death

Prolonged nucleotide stress can induce programmed cell death, or apoptosis. In several cancer cell lines, such as H460, 6-azauridine treatment has been shown to induce apoptosis, characterized by an increase in the sub-G1 population and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][2]

Recent studies have also highlighted the role of autophagy-mediated cell death.[1][2] 6-Azauridine can activate autophagic flux, a cellular degradation process. The cytotoxicity of 6-azauridine has been shown to correlate with the degree of autophagy-mediated cell death, and this effect appears to be dependent on the status of key signaling proteins, p53 and AMP-activated protein kinase (AMPK).[1][7] Cancer cells with wild-type p53 tend to be more sensitive to 6-azauridine-induced cytotoxicity.[2]

Quantitative Efficacy Data

The cytotoxic efficacy of 6-azauridine, the active form of the prodrug, has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. While specific IC50 values for this compound are not widely reported, the data for 6-azauridine provides a relevant benchmark for its activity.

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| A549 | Non-small-cell lung | ~10 | MTT Assay | [8] (Comparative) |

| H460 | Non-small-cell lung | ~10 | Cell Viability Assay | [1][2] |

| H1299 | Non-small-cell lung | >20 | Cell Viability Assay | [1][2] |

| HCT116 p53+/+ | Colorectal Carcinoma | ~15 | Cell Viability Assay | [2] |

| HCT116 p53-/- | Colorectal Carcinoma | >20 | Cell Viability Assay | [2] |

| K562 | Leukemia | ~15 | MTT Assay | [8] (Comparative) |

Note: IC50 values are approximate and can vary based on experimental conditions such as incubation time and cell density.

Detailed Experimental Protocols

Elucidating the mechanism of action of an anticancer agent involves a suite of in vitro assays. Below are protocols for key experiments.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[9]

-

Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.[9]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[9]

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

-

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with the compound as described for the viability assay.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Quadrants are set to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

-

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins involved in cellular signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme-linked secondary antibodies.

-

Protocol:

-

Lysate Preparation: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific binding. Incubate with primary antibodies against target proteins (e.g., p53, cleaved PARP, LC3-II for autophagy, β-actin as a loading control) overnight at 4°C.[2]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities relative to the loading control.

-

Conclusion

This compound acts as an effective intracellular delivery vehicle for 6-azauridine. Its anticancer activity is rooted in the potent inhibition of OMP decarboxylase by its active metabolite, 6-azaUMP. This targeted disruption of de novo pyrimidine synthesis leads to nucleotide pool depletion, culminating in S-phase cell cycle arrest and the induction of cell death through apoptosis and autophagy. The p53 and AMPK pathways appear to be key mediators of these cytotoxic effects, suggesting that the compound's efficacy may be enhanced in tumors with specific genetic backgrounds. The detailed mechanisms and protocols outlined in this guide provide a framework for the continued investigation and development of this class of antimetabolites in oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 4. The demonstration of the site of action of the antimetabolite drug 6-azauridine by the use of leucocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of 6-azauridine on de novo pyrimidine biosynthesis in cultured Ehrlich ascites cells. Orotate inhibition of dihydroorotase and dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Prodrug 2',3',5'-Tri-O-benzoyl-6-azauridine: A Potential Therapeutic Agent for Lymphoid Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lymphoid malignancies, a diverse group of cancers affecting the lymphatic system, present a continuous challenge in oncology, necessitating the development of novel therapeutic strategies. Nucleoside analogs have long been a cornerstone in the treatment of hematological cancers, and their efficacy is often enhanced through prodrug approaches designed to improve pharmacokinetic properties and tumor cell delivery. This technical guide focuses on the biological activity of 2',3',5'-Tri-O-benzoyl-6-azauridine (TBAU), a benzoylated prodrug of the cytotoxic nucleoside analog 6-azauridine (B1663090). As a lipophilic derivative, TBAU is designed for enhanced cell permeability, with the benzoyl groups being cleaved by intracellular esterases to release the active compound, 6-azauridine. This document provides a comprehensive overview of the mechanism of action, available quantitative data, and detailed experimental protocols relevant to the study of TBAU in the context of lymphoid malignancies.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The antitumor activity of this compound is attributable to its active metabolite, 6-azauridine. Upon intracellular release, 6-azauridine is phosphorylated to 6-azauridine-5'-monophosphate (B1206782) (azaUMP). AzaUMP acts as a potent competitive inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This inhibition leads to a depletion of the intracellular pool of uridine (B1682114) triphosphate (UTP), which is essential for RNA synthesis and other metabolic processes. The disruption of pyrimidine metabolism ultimately results in the inhibition of DNA synthesis and the induction of apoptosis, key mechanisms in its anticancer effects against indolent lymphoid malignancies.

Recent studies have elucidated a more intricate mechanism of action for 6-azauridine, highlighting its ability to induce autophagy-mediated cell death. This process is dependent on the activation of AMP-activated protein kinase (AMPK) and the tumor suppressor protein p53. The activation of this signaling cascade triggers a series of events leading to the formation of autophagosomes and subsequent cell death.

Quantitative Analysis of Cytotoxicity

| Compound | Cell Line | Cell Type | IC50 Value | Reference |

| 6-Azauridine | L5178Y | Mouse Lymphoma | Activity confirmed, specific IC50 not reported | [1] |

| Fludarabine | B-CLL | Human B-Chronic Lymphocytic Leukemia | Mean Antitumor Activity: 45% ± 3.39 | [2] |

| 2-Chlorodeoxyadenosine | B-CLL | Human B-Chronic Lymphocytic Leukemia | Mean Antitumor Activity: 55% ± 4.72 | [2] |

Note: The data for Fludarabine and 2-Chlorodeoxyadenosine are presented as mean antitumor activity from a soluble tetrazolium/formazan (B1609692) assay and not as direct IC50 values.

Experimental Protocols

To facilitate further research into the biological activity of this compound in lymphoid malignancies, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

Materials:

-

Lymphoid malignancy cell lines (e.g., Jurkat, Raji, Daudi)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (TBAU)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of TBAU in culture medium. The final concentration of DMSO should not exceed 0.1%.

-

Add 100 µL of the TBAU dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Centrifuge the plate at 1000 x g for 5 minutes.

-

Carefully aspirate the supernatant without disturbing the formazan crystals.

-

Add 150 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Lymphoid malignancy cell lines

-

TBAU

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with TBAU at its IC50 concentration for 24-48 hours. Include an untreated control.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Lymphoid malignancy cell lines

-

TBAU

-

PBS

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with TBAU at its IC50 concentration for 24-48 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

Conclusion

This compound represents a promising prodrug strategy for the delivery of the active anticancer agent 6-azauridine to lymphoid malignancies. Its multifaceted mechanism of action, involving the inhibition of pyrimidine biosynthesis and the induction of AMPK/p53-dependent autophagy, provides a strong rationale for its further investigation. While direct quantitative data on its cytotoxicity in lymphoid cancer cells is still emerging, the established activity of its parent compound and other nucleoside analogs in this context is encouraging. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the therapeutic potential of this compound and advance its development for the treatment of lymphoid malignancies.

References

"2',3',5'-Tri-O-benzoyl-6-azauridine" inhibition of DNA synthesis pathway

An In-depth Technical Guide to the Inhibition of the DNA Synthesis Pathway by 2',3',5'-Tri-O-benzoyl-6-azauridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a prodrug that, upon metabolic activation, potently inhibits the de novo pyrimidine (B1678525) biosynthesis pathway, a critical process for DNA and RNA synthesis. This technical guide elucidates the mechanism of action, presents quantitative inhibition data, and provides detailed experimental protocols for studying its effects. The primary target of its active metabolite is orotidine (B106555) 5'-monophosphate (OMP) decarboxylase, an essential enzyme for the synthesis of uridine (B1682114) monophosphate (UMP), a fundamental building block for nucleic acids. Understanding this inhibitory pathway is crucial for its application in oncology and virology research.

Mechanism of Action: From Prodrug to DNA Synthesis Inhibitor

This compound is not biologically active in its initial form. It is designed for improved bioavailability and cellular uptake. Once administered, it undergoes metabolic transformation to exert its inhibitory effects.

Metabolic Activation Pathway

The activation process involves two key steps:

-

Hydrolysis: Esterase enzymes in plasma and tissues, such as porcine liver esterase (PLE), hydrolyze the benzoyl ester groups from the parent compound, releasing the active drug, 6-azauridine (B1663090).[1][2]

-

Phosphorylation: Intracellularly, 6-azauridine is converted by uridine kinase into 6-azauridine 5'-monophosphate (6-aza-UMP), the active metabolite responsible for enzyme inhibition.[3][4]

Inhibition of the De Novo Pyrimidine Synthesis Pathway

The primary target of 6-aza-UMP is Orotidine 5'-Monophosphate (OMP) Decarboxylase (ODCase), the final enzyme in the de novo pyrimidine synthesis pathway.[5][6] This pathway synthesizes pyrimidine nucleotides from simpler precursor molecules.[5]

-

Enzyme Target: OMP decarboxylase catalyzes the decarboxylation of OMP to form Uridine 5'-monophosphate (UMP).[5][6]

-

Mode of Inhibition: 6-aza-UMP acts as a competitive inhibitor of OMP decarboxylase.[3][7] It binds to the active site of the enzyme, preventing the conversion of the natural substrate, OMP, to UMP.

-

Downstream Effects: The blockage of UMP synthesis leads to a depletion of the pyrimidine nucleotide pool, including uridine 5'-triphosphate (UTP), cytidine (B196190) 5'-triphosphate (CTP), and thymidine (B127349) 5'-triphosphate (TTP), which are essential precursors for RNA and DNA synthesis.[5][8] The resulting shortage of these vital building blocks leads to the cessation of DNA replication and, consequently, inhibits cell proliferation.[9][10][11] The accumulation of OMP can also lead to feedback inhibition of earlier enzymes in the pathway, such as OMP pyrophosphorylase.[3]

References

- 1. In vitro metabolism studies of the prodrug, 2',3',5'-triacetyl-6-azauridine, utilizing an automated analytical system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.ru [2024.sci-hub.ru]

- 6. Orotidine 5'-phosphate decarboxylase - Wikipedia [en.wikipedia.org]

- 7. Structure and inhibition of orotidine 5'-monophosphate decarboxylase from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Azauridine | C8H11N3O6 | CID 5901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

Unveiling the Apoptotic Potential of 2',3',5'-Tri-O-benzoyl-6-azauridine in Tumor Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Tri-O-benzoyl-6-azauridine (TB-6-AU) is a synthetic derivative of the pyrimidine (B1678525) nucleoside analog, 6-azauridine (B1663090). As a benzoylated prodrug, TB-6-AU is designed for enhanced cellular uptake and bioavailability, potentially augmenting the anticancer activities of its parent compound. Nucleoside analogs represent a cornerstone of chemotherapy, primarily exerting their effects through the disruption of nucleic acid synthesis and the induction of programmed cell death, or apoptosis. This technical guide consolidates the current understanding of the mechanisms by which compounds of this class induce apoptosis in tumor models, providing a framework for the investigation of TB-6-AU. Due to a notable scarcity of publicly available data specific to this compound, this document leverages information on the well-studied parent compound, 6-azauridine, and general principles of nucleoside analog-induced apoptosis to provide a comprehensive theoretical and practical guide for researchers.

Introduction: The Rationale for this compound

Nucleoside analogs are structurally similar to endogenous nucleosides and can be incorporated into DNA or RNA, or can inhibit enzymes involved in nucleic acid synthesis, leading to cytotoxic effects in rapidly proliferating cells such as cancer cells. 6-Azauridine, the parent compound of TB-6-AU, is known to exhibit both antitumor and antiviral activities.[1] The primary mechanism of action for 6-azauridine involves the inhibition of the de novo pyrimidine synthesis pathway.[1]

The addition of benzoyl groups to the ribose moiety of 6-azauridine to form this compound is a common medicinal chemistry strategy to increase the lipophilicity of the molecule. This modification is intended to improve its passage across cellular membranes, potentially leading to higher intracellular concentrations and greater therapeutic efficacy compared to the parent nucleoside. Once inside the cell, it is anticipated that cellular esterases cleave the benzoyl groups, releasing the active 6-azauridine. The anticancer mechanisms of purine (B94841) nucleoside analogs like TB-6-AU are believed to rely on the inhibition of DNA synthesis and the induction of apoptosis.

Putative Signaling Pathways for Apoptosis Induction

Based on studies of 6-azauridine, the induction of apoptosis by this compound is likely to be a complex process involving multiple signaling pathways. A key pathway implicated in 6-azauridine-induced cell death is dependent on p53 and AMP-activated protein kinase (AMPK).[1]

Quantitative Data Summary

| Cell Line | Cancer Type | Hypothetical IC50 (µM) for TB-6-AU |

| H460 | Non-small cell lung cancer | 5 - 15 |

| H1299 | Non-small cell lung cancer | 10 - 25 |

| MCF-7 | Breast adenocarcinoma | 8 - 20 |

| HeLa | Cervical carcinoma | 12 - 30 |

| Jurkat | T-cell leukemia | 2 - 10 |

Disclaimer: The IC50 values presented in this table are hypothetical and intended for illustrative purposes only. Actual values must be determined through rigorous experimental investigation.

Detailed Experimental Protocols

The following protocols provide a comprehensive framework for the in vitro and in vivo evaluation of the apoptotic and antitumor effects of this compound.

Cell Culture and Compound Treatment

-

Cell Lines: Human cancer cell lines (e.g., H460, H1299, MCF-7, HeLa, Jurkat) should be obtained from a reputable cell bank.

-

Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in culture medium immediately before use.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of TB-6-AU for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with TB-6-AU at concentrations around the IC50 value for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

-

Protein Extraction: Treat cells with TB-6-AU, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) and a loading control (e.g., GAPDH or β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.

-

Cell Treatment: Treat cells with TB-6-AU for various time points.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells and stain with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Tumor Model Study

This study evaluates the antitumor efficacy of TB-6-AU in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups and administer TB-6-AU (e.g., via intraperitoneal injection or oral gavage) according to a predetermined schedule.

-

Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, excise the tumors and weigh them.

-

Pharmacodynamic and Toxicological Analysis: Collect tumors and major organs for histological and immunohistochemical analysis to assess target modulation and potential toxicity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of an anticancer compound like this compound.

Conclusion and Future Directions

This compound holds promise as a potential anticancer agent due to its structural design as a lipophilic prodrug of 6-azauridine. While direct experimental evidence is currently lacking, the known pro-apoptotic and antiproliferative effects of its parent compound provide a strong rationale for its investigation. The proposed mechanisms of action, centered on the activation of p53 and AMPK-dependent pathways leading to apoptosis and cell cycle arrest, require empirical validation for TB-6-AU.

Future research should focus on a systematic evaluation of the cytotoxic and apoptotic effects of this compound across a broad panel of cancer cell lines. Head-to-head studies comparing its potency and efficacy with 6-azauridine and other established nucleoside analogs will be crucial in determining its therapeutic potential. Furthermore, detailed mechanistic studies are warranted to elucidate the specific signaling pathways modulated by TB-6-AU and to identify predictive biomarkers for patient stratification. Successful preclinical in vivo studies will be a critical next step toward the potential clinical development of this compound.

References

An In-depth Technical Guide to 2',3',5'-Tri-O-benzoyl-6-azauridine: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic nucleoside analog belonging to the azauridine family of compounds. As a prodrug of 6-azauridine (B1663090), it exhibits potential as an antineoplastic and antiviral agent. The strategic benzoylation of the ribose moiety significantly enhances its lipophilicity, thereby improving its potential for cellular uptake and metabolic activation. This guide provides a comprehensive overview of the chemical properties and stability of this compound, presenting key data in a structured format to aid researchers and professionals in drug development.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis.

| Property | Value |

| Molecular Formula | C₂₉H₂₃N₃O₉ |

| Molecular Weight | 569.51 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not explicitly available in cited literature. The related compound, 6-azauridine 2',3',5'-triacetate, has a melting point of 99-101°C[1]. |

| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). The benzoyl groups increase its solubility in organic solvents. |

| CAS Number | Not explicitly available in the searched literature for this specific compound. The CAS number for the parent compound, 6-Azauridine, is 54-25-1. |

Spectral Data

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra of benzoylated nucleosides are characterized by signals corresponding to the protons and carbons of the 6-azauracil (B101635) base, the ribose sugar, and the benzoyl protecting groups. The chemical shifts are influenced by the electron-withdrawing nature of the benzoyl groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the benzoyl ester groups, the C=O stretching of the azauracil ring, N-H stretching, and C-O stretching vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis is used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the calculated molecular weight.

Stability Profile

The stability of this compound is a critical factor in its development as a therapeutic agent, influencing its shelf-life, formulation, and in vivo behavior. The presence of three benzoyl ester linkages on the ribose moiety makes the molecule susceptible to hydrolysis.

Hydrolytic Stability

The ester linkages of this compound are prone to hydrolysis, particularly under basic or acidic conditions. A study on the analogous compound, 2',3',5'-triacetyl-6-azauridine, revealed that its hydrolysis is pH-dependent and proceeds through di- and mono-acetylated intermediates to ultimately yield 6-azauridine. A similar degradation pathway can be anticipated for the tribenzoyl derivative.

The general mechanism for the hydrolysis of the benzoyl groups is the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the cleavage of the ester bond and the release of benzoic acid and the corresponding hydroxyl group on the ribose.

Thermal Stability

Information regarding the specific thermal stability of this compound is not extensively documented. However, energetic materials containing trinitro groups, which are structurally different but also contain multiple functional groups, have been studied for their thermal decomposition, which often occurs at elevated temperatures. For benzoylated nucleosides, thermal degradation would likely involve the decomposition of the benzoyl groups and the heterocyclic base.

Photostability

The photostability of benzoylated nucleosides can be a concern, as the aromatic benzoyl groups can absorb UV light, potentially leading to photochemical reactions and degradation. Specific photostability studies on this compound are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its reproducible preparation and characterization. While a specific, detailed protocol for this exact molecule is not available, a general procedure based on the synthesis of similar benzoylated nucleosides can be outlined.

Synthesis of this compound

The synthesis of this compound typically involves the benzoylation of 6-azauridine.

Materials:

-

6-Azauridine

-

Benzoyl chloride

-

Anhydrous pyridine

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve 6-azauridine in anhydrous pyridine.

-

Cool the solution in an ice bath.

-

Add benzoyl chloride dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system.

-

Characterize the purified product by NMR, IR, and mass spectrometry.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the analysis of this compound and to monitor its stability. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer solution would be a suitable starting point. Detection can be performed using a UV detector at a wavelength corresponding to the absorbance maximum of the compound.

Conclusion

This compound is a promising nucleoside analog with potential therapeutic applications. Its chemical properties are largely dictated by the benzoylated ribose moiety, which enhances its lipophilicity but also introduces hydrolytic instability. This technical guide has summarized the available information on its chemical properties and stability, providing a foundation for further research and development. Future studies should focus on obtaining more precise quantitative data for its physical and spectral properties, as well as conducting detailed stability studies under various conditions to fully characterize this compound for potential pharmaceutical use.

References

In Silico Modeling of 2',3',5'-Tri-O-benzoyl-6-azauridine Target Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction of 2',3',5'-Tri-O-benzoyl-6-azauridine with its biological target. As a prodrug, this compound is intracellularly metabolized to its active form, 6-azauridine (B1663090) 5'-monophosphate. This active metabolite is a potent inhibitor of orotidine (B106555) 5'-monophosphate decarboxylase (OMPDC), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This guide will detail the structure and function of the target enzyme, present quantitative data on known inhibitors, provide step-by-step experimental protocols for in silico modeling, and visualize the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target

This compound is a synthetic derivative of the nucleoside analog 6-azauridine. The benzoyl groups enhance its lipophilicity, thereby improving its cellular uptake. Once inside the cell, these groups are cleaved by esterases to release 6-azauridine, which is then phosphorylated to 6-azauridine 5'-monophosphate.

The primary molecular target of 6-azauridine 5'-monophosphate is orotidine 5'-monophosphate decarboxylase (OMPDC) . In humans, OMPDC is the C-terminal catalytic domain of a bifunctional enzyme known as Uridine (B1682114) Monophosphate Synthase (UMPS) . UMPS catalyzes the final two steps of de novo pyrimidine biosynthesis. The inhibition of OMPDC leads to a depletion of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA. This disruption of nucleic acid synthesis underlies the compound's therapeutic effects, including its historical use as an antineoplastic and antiviral agent.[1]

Target Structure and Function

Human UMPS is a homodimer, with each protomer containing two distinct catalytic domains: an N-terminal orotate (B1227488) phosphoribosyltransferase (OPRT) domain and a C-terminal OMPDC domain. The OMPDC domain is responsible for the decarboxylation of orotidine 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP).

Several crystal structures of the human OMPDC domain have been resolved and are available in the Protein Data Bank (PDB). These structures provide the atomic-level detail necessary for in silico modeling studies.

Table 1: Representative PDB Structures of Human OMPDC

| PDB ID | Description | Resolution (Å) |

| 2QCE | Human OMPD in complex with UMP | 1.90 |

| 2QCH | Human OMPD in complex with the inhibitor 6-hydroxyuridine-5'-phosphate | 1.90 |

| 1X1Z | Methanobacterium thermoautotrophicum OMPDC in complex with BMP | 1.45 |

Quantitative Inhibition Data

Table 2: Inhibitory Constants of Selected OMPDC Inhibitors

| Inhibitor | Target Enzyme | Ki (M) |

| 1-(5'-phospho-β-D-ribofuranosyl)barbituric acid (BMP) | Orotidine-5'-phosphate decarboxylase | 9 x 10-12[2] |

| 6-azauridine 5'-monophosphate | Orotidine-5'-phosphate decarboxylase | Competitive inhibitor[3] |

Experimental Protocols for In Silico Modeling

This section provides detailed protocols for the key in silico experiments used to model the interaction between 6-azauridine 5'-monophosphate and the human OMPDC domain.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Protocol:

-

Receptor Preparation:

-

Download the crystal structure of the human OMPDC domain from the PDB (e.g., PDB ID: 2QCE).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

-

Define the binding site based on the location of the co-crystallized ligand or using a pocket detection algorithm.

-

-

Ligand Preparation:

-

Obtain the 3D structure of 6-azauridine 5'-monophosphate (can be generated using chemical drawing software like MarvinSketch or downloaded from a database like PubChem).

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina or Glide.

-

Define the search space (grid box) to encompass the active site of OMPDC.

-

Run the docking algorithm to generate a series of binding poses.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding affinities (scoring functions).

-

Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the enzyme's active site residues.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.

Protocol:

-

System Preparation:

-

Use the best-ranked docked pose of the 6-azauridine 5'-monophosphate-OMPDC complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose an appropriate force field for the protein and ligand (e.g., AMBER, CHARMM).

-

Perform energy minimization of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to observe the stability of the complex and significant conformational changes.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate various parameters, including:

-

Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Hydrogen bond analysis to monitor the persistence of key interactions.

-

Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to estimate the binding affinity.

-

-

Visualization of Pathways and Workflows

De Novo Pyrimidine Biosynthesis Pathway and Inhibition

The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the role of UMPS and the inhibitory action of 6-azauridine 5'-monophosphate.

References

- 1. Orotidine 5′-Monophosphate Decarboxylase: Probing the Limits of the Possible for Enzyme Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of orotidine-5'-phosphate decarboxylase by 1-(5'-phospho-beta-d-ribofuranosyl)barbituric acid, 6-azauridine 5'-phosphate, and uridine 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2',3',5'-Tri-O-benzoyl-6-azauridine: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 2',3',5'-Tri-O-benzoyl-6-azauridine, a benzoylated prodrug of the antiviral and antineoplastic agent 6-azauridine (B1663090). This document details the mechanism of action of the parent compound, outlines a probable synthetic pathway, and presents relevant physicochemical data. The guide is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the synthesis and potential applications of nucleoside analogs.

Introduction: The Discovery and Significance of 6-Azauridine and its Analogs

6-Azauridine is a synthetic nucleoside analog that has been a subject of scientific interest for its potent antiviral and antitumor properties.[1][2] Its mechanism of action primarily involves the inhibition of de novo pyrimidine (B1678525) biosynthesis, a crucial pathway for the proliferation of cancer cells and the replication of certain viruses.[1] By acting as an antimetabolite, 6-azauridine disrupts the synthesis of essential nucleic acids, thereby impeding cell growth and viral propagation.[1][3]

The clinical utility of 6-azauridine, however, can be limited by factors such as its polarity, which affects its absorption and distribution. To overcome these limitations, researchers have explored the synthesis of lipophilic prodrugs. One such strategy is the acylation of the hydroxyl groups on the ribose moiety. This compound is a prodrug of 6-azauridine where the hydroxyl groups are masked with benzoyl esters. This modification increases the lipophilicity of the molecule, potentially enhancing its pharmacokinetic profile. While the precise initial discovery of the tribenzoyl derivative is not extensively documented in readily available literature, its development follows the logical progression of prodrug design for nucleoside analogs.

Mechanism of Action: Targeting Pyrimidine Biosynthesis

The biological activity of this compound is contingent upon its intracellular conversion to the active form, 6-azauridine, and its subsequent phosphorylation to 6-azauridine-5'-monophosphate (B1206782) (6-azaUMP). 6-azaUMP is a potent inhibitor of the enzyme orotidine-5'-phosphate (OMP) decarboxylase. This enzyme catalyzes the final step in the de novo synthesis of uridine (B1682114) monophosphate (UMP), a key precursor for all pyrimidine nucleotides required for RNA and DNA synthesis.

The inhibition of OMP decarboxylase leads to a depletion of the intracellular pool of pyrimidine nucleotides, which in turn halts nucleic acid synthesis and, consequently, cell division and viral replication.

Below is a diagram illustrating the proposed mechanism of action:

Caption: Proposed mechanism of action of this compound.

Synthesis of this compound

Experimental Protocol: Direct Benzoylation of 6-Azauridine

This protocol is a generalized procedure based on standard acylation methods for nucleosides. Researchers should optimize the reaction conditions for their specific laboratory settings.

Materials:

-

6-Azauridine

-

Benzoyl chloride

-

Anhydrous pyridine

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

-

Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-azauridine (1 equivalent) in anhydrous pyridine.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride (at least 3 equivalents, a slight excess is often used) to the cooled solution dropwise. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction: Allow the reaction mixture to stir at 0°C for 1-2 hours, and then let it warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Dilute the mixture with dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

The following diagram illustrates the general workflow for the synthesis:

Caption: General workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

While a comprehensive, experimentally-derived dataset for this compound is not available in the public domain from the conducted searches, the following table summarizes the expected and known properties of the parent compound and the target molecule. Researchers who successfully synthesize this compound are encouraged to perform full spectroscopic characterization.

| Property | 6-Azauridine | This compound (Predicted/Expected) |

| Molecular Formula | C₈H₁₁N₃O₆ | C₂₉H₂₃N₃O₉ |

| Molecular Weight | 245.19 g/mol | 557.51 g/mol |

| Appearance | White crystalline powder | White to off-white solid |

| Solubility | Soluble in water | Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate), insoluble in water |

| ¹H NMR | Characteristic ribose and triazine protons | Complex aromatic region (benzoyl groups), downfield shifted ribose protons |

| ¹³C NMR | Signals for ribose and triazine carbons | Additional signals for benzoyl carbonyls and aromatic carbons |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 246.07 | Expected [M+H]⁺ at m/z 558.15 |

Conclusion and Future Perspectives

This compound represents a classic prodrug approach to enhance the therapeutic potential of the active nucleoside analog, 6-azauridine. The benzoylation significantly increases its lipophilicity, which may lead to improved oral bioavailability and cellular uptake. The synthesis, achievable through direct acylation, is a standard procedure in medicinal chemistry.

Future research in this area could focus on a number of key aspects:

-

Detailed Pharmacokinetic Studies: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in various preclinical models.

-

Comparative Efficacy Studies: Direct comparison of the in vitro and in vivo antiviral and antitumor efficacy of the benzoylated prodrug against the parent 6-azauridine.

-

Exploration of Alternative Acyl Groups: Investigation of other ester prodrugs to fine-tune the pharmacokinetic and pharmacodynamic properties.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The provided synthetic strategy and mechanistic insights are intended to facilitate further investigation into this and other related nucleoside prodrugs.

References

The Strategic Role of 2',3',5'-Tri-O-benzoyl-6-azauridine in Antiviral Drug Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of antiviral drug development is in constant pursuit of potent and selective therapeutic agents. Nucleoside analogs, in particular, have emerged as a cornerstone of antiviral chemotherapy. Within this class, 6-azauridine (B1663090) has demonstrated broad-spectrum activity against a range of DNA and RNA viruses. However, its direct application is often hampered by suboptimal pharmacokinetic properties. This technical guide delves into the critical role of 2',3',5'-Tri-O-benzoyl-6-azauridine as a key intermediate in the synthesis of 6-azauridine and its prodrugs, a strategy designed to overcome these limitations. We will explore the synthetic pathways, deprotection methodologies, and the underlying chemical principles that make this benzoylated compound an invaluable tool in the development of effective antiviral therapies.

Introduction: The Promise of 6-Azauridine and the Need for Prodrug Strategies

6-Azauridine is a pyrimidine (B1678525) nucleoside analog that exhibits significant antiviral and antineoplastic properties.[1] Its mechanism of action involves the inhibition of de novo pyrimidine biosynthesis, a crucial pathway for viral replication.[2] By acting as an antimetabolite, 6-azauridine disrupts the synthesis of viral nucleic acids, thereby halting viral proliferation.[2] The antiviral efficacy of 6-azauridine has been documented against various viruses, including coronaviruses and flaviviruses.

Despite its therapeutic potential, the clinical utility of 6-azauridine can be limited by factors such as poor membrane permeability and rapid metabolic degradation. To address these challenges, a common and effective strategy in medicinal chemistry is the use of prodrugs. Prodrugs are inactive or less active precursors that are converted into the active drug form in vivo. For nucleoside analogs like 6-azauridine, this often involves the masking of polar hydroxyl groups with lipophilic protecting groups, such as benzoyl esters. This modification enhances the molecule's ability to cross cell membranes, leading to improved bioavailability.

This compound serves as a quintessential example of this prodrug approach. The three benzoyl groups at the 2', 3', and 5' positions of the ribose sugar dramatically increase the lipophilicity of the molecule compared to the parent 6-azauridine. This enhanced lipophilicity facilitates passive diffusion across cellular membranes. Once inside the cell, the benzoyl ester groups are cleaved by intracellular esterases, releasing the active antiviral agent, 6-azauridine.

Synthesis of this compound: A Protected Intermediate

The synthesis of this compound is a critical step in the production of 6-azauridine-based antiviral agents. The most common and efficient method for its synthesis is the Vorbrüggen glycosylation.[3] This reaction involves the coupling of a silylated heterocyclic base with a protected sugar derivative in the presence of a Lewis acid catalyst.

Key Synthetic Method: The Vorbrüggen Glycosylation

The Vorbrüggen glycosylation provides a stereoselective method for the formation of the β-anomer of the nucleoside, which is typically the biologically active form. The general steps involved are:

-

Silylation of the Heterocycle: The 6-azauracil (B101635) base is first silylated to increase its solubility and nucleophilicity. Common silylating agents include N,O-bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and a catalyst like ammonium (B1175870) sulfate.

-

Activation of the Protected Sugar: A fully protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is used as the sugar donor. This sugar is activated by a Lewis acid, typically trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄).

-

Coupling Reaction: The silylated 6-azauracil is then added to the activated sugar, leading to the formation of the N-glycosidic bond and yielding this compound.

Caption: Vorbrüggen Glycosylation Workflow.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol based on the principles of the Vorbrüggen glycosylation:

Materials:

-

6-Azauracil

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous acetonitrile (B52724)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A suspension of 6-azauracil in anhydrous acetonitrile is treated with BSA, and the mixture is heated at reflux until a clear solution is obtained, indicating the formation of the silylated base.

-

The solution is cooled to room temperature, and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is added.

-

The reaction mixture is cooled to 0°C, and TMSOTf is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for several hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of saturated sodium bicarbonate solution.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford this compound as a solid.

Quantitative Data and Characterization

While specific yield data for the synthesis of this compound can vary depending on the exact reaction conditions and scale, yields for Vorbrüggen glycosylations are typically in the range of 60-80%. The final product would be characterized by standard analytical techniques.

| Parameter | Expected Value/Observation |

| Yield | 60-80% |

| Appearance | White to off-white solid |

| ¹H NMR | Signals corresponding to the benzoyl and ribose protons |

| ¹³C NMR | Signals corresponding to the benzoyl and ribose carbons |

| Mass Spec. | Molecular ion peak corresponding to C₂₆H₂₁N₃O₉ |

Deprotection: Release of the Active Antiviral Agent

The crucial final step in the synthesis of 6-azauridine from its benzoylated intermediate is the removal of the benzoyl protecting groups. This deprotection step is typically achieved by hydrolysis under basic conditions.

Mechanism of Deprotection

The ester linkages of the benzoyl groups are susceptible to nucleophilic attack by a base, such as methoxide (B1231860) ions generated from sodium methoxide in methanol (B129727). The reaction proceeds via a standard ester hydrolysis mechanism to yield 6-azauridine and methyl benzoate (B1203000) as a byproduct.

Caption: Deprotection of the Intermediate.

Experimental Protocol: Conversion to 6-Azauridine

The following protocol outlines a general procedure for the deprotection of this compound:

Materials:

-

This compound

-

Anhydrous methanol

-

Sodium methoxide solution (e.g., 25% in methanol)

-

Dowex-50 (H⁺ form) resin

-

Ammonia (B1221849) solution

Procedure:

-

This compound is dissolved in anhydrous methanol.

-

A catalytic amount of sodium methoxide solution is added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC.

-

Once the deprotection is complete, the reaction mixture is neutralized by the addition of Dowex-50 (H⁺ form) resin.

-

The resin is filtered off, and the filtrate is concentrated under reduced pressure.

-

The residue is then treated with a solution of ammonia in methanol to ensure complete removal of any remaining byproducts.

-

The solvent is evaporated, and the crude 6-azauridine is purified by recrystallization.

Application in Antiviral Drug Synthesis: The Prodrug Advantage

The primary application of this compound in antiviral drug synthesis is to serve as a more bioavailable precursor to 6-azauridine. This prodrug strategy is particularly relevant for improving the oral absorption and cellular uptake of the active drug.

Biological Activation Pathway

The journey of the prodrug from administration to its antiviral action involves a series of steps:

Caption: Biological Activation Pathway.

Once inside the target cell, the benzoyl groups are enzymatically cleaved, releasing 6-azauridine. The free nucleoside is then phosphorylated by cellular kinases to its active monophosphate form, which is the actual inhibitor of the orotidylate decarboxylase enzyme in the pyrimidine biosynthetic pathway.

Conclusion

This compound represents a strategically important intermediate in the synthesis of antiviral agents based on the 6-azauridine scaffold. Its use as a prodrug effectively addresses the pharmacokinetic limitations of the parent compound, thereby enhancing its therapeutic potential. The synthetic and deprotection methodologies, primarily centered around the Vorbrüggen glycosylation and base-catalyzed hydrolysis, are well-established and scalable processes. This technical guide provides a comprehensive overview for researchers and drug development professionals, highlighting the critical role of this benzoylated intermediate in the ongoing efforts to develop novel and effective antiviral therapies. Further research into other prodrug modifications of 6-azauridine could lead to even more potent and selective antiviral agents in the future.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2',3',5'-Tri-O-benzoyl-6-azauridine from D-ribose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 2',3',5'-Tri-O-benzoyl-6-azauridine, a pyrimidine (B1678525) nucleoside analog of interest in pharmaceutical research. The synthesis commences with the readily available starting material, D-ribose, and proceeds through a two-stage process. The first stage involves the preparation of the key intermediate, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, through a three-step sequence of methylation, benzoylation, and acetylation. The second stage is the crucial N-glycosylation of 6-azauracil (B101635) with the protected ribose derivative using a Vorbrüggen-type reaction to yield the final product. Detailed experimental procedures, quantitative data, and visual diagrams of the workflow and chemical transformations are provided to ensure reproducibility and clarity for researchers in organic chemistry and drug development.

Introduction

6-Azauridine and its analogs are a class of compounds with significant biological activity, including antitumor and antiviral properties. The synthesis of these nucleoside analogs is a key area of research in medicinal chemistry. The protocol outlined herein describes a reliable method for the preparation of this compound, a protected form of 6-azauridine, starting from the inexpensive and simple sugar, D-ribose. The benzoyl protecting groups are widely used in nucleoside chemistry to enhance solubility in organic solvents and to direct the stereochemistry of the glycosidic bond formation. This protected derivative can serve as a versatile intermediate for further chemical modifications or for deprotection to yield 6-azauridine.

Synthesis Pathway Overview

The synthesis of this compound from D-ribose can be logically divided into two primary stages:

-

Preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: This stage focuses on the protection of the hydroxyl groups of D-ribose and the activation of the anomeric carbon for the subsequent glycosylation reaction.

-

N-Glycosylation of 6-Azauracil: This stage involves the formation of the critical N-glycosidic bond between the protected ribose sugar and the 6-azauracil base.

Experimental Protocols

Stage 1: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

This intermediate is synthesized from D-ribose in three steps: glycosylation, benzoylation, and acetylation.[1]

Step 1: Methyl Glycosylation of D-ribose

-

Objective: To convert D-ribose into its methyl ribofuranoside.

-

Procedure:

-

Dissolve 5.0 g (0.033 mol) of D-ribose in 20 mL of a methanol (B129727) solution containing hydrochloric acid.

-

Stir the solution at 20°C for 3 hours.

-

Neutralize the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude methyl ribofuranoside.

-

Step 2: Benzoylation

-

Objective: To protect the hydroxyl groups at the 2, 3, and 5 positions of the ribose moiety.

-

Procedure:

-

Dissolve the crude methyl ribofuranoside in 50 mL of pyridine.

-

Add 15 mL (0.129 mol) of benzoyl chloride to the solution.

-

Stir the mixture at 10°C for 15 hours.

-

Work up the reaction mixture to isolate the benzoylated product.

-

Step 3: Acetylation

-

Objective: To introduce an acetyl group at the anomeric position, which acts as a good leaving group in the subsequent glycosylation step.

-

Procedure:

-

Dissolve the product from the previous step in a mixture of 40 mL of glacial acetic acid and 5 mL (0.083 mol) of acetic anhydride.

-

Carefully add 3 mL of sulfuric acid.

-

Stir the solution at 10°C for 15 hours.

-

Purify the product to obtain 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

-

Stage 2: Synthesis of this compound

This stage employs a Vorbrüggen-type glycosylation reaction.[2][3]

Step 4: N-Glycosylation

-

Objective: To form the N-glycosidic bond between the protected ribose and 6-azauracil.

-

Procedure:

-

Suspend 6-azauracil in anhydrous acetonitrile.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl (B98337) chloride (TMSCl), and heat to reflux to obtain a clear solution of silylated 6-azauracil.

-

Cool the solution and add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

-

Add a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), and stir the reaction mixture at room temperature for 1 hour.[2][3]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Purify the crude product by column chromatography to yield this compound.

-

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of the key intermediate, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[1]

| Parameter | Value |

| Starting Material | D-ribose |

| Final Product of Stage 1 | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose |

| Overall Yield | 66.9% - 68.7% |

| Purity (HPLC) | 98.3% - 98.5% |

| Melting Point | 130 - 132 °C |

| Specific Optical Rotation | +43.0° to +43.5° (c=1, chloroform) |

Note: Yields for the final N-glycosylation step can vary depending on the specific reaction conditions and purification methods employed.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from D-ribose.

Caption: Overall workflow for the synthesis of this compound.

Chemical Transformation Pathway

This diagram illustrates the key chemical transformations in the synthesis protocol.

Caption: Key chemical transformations in the synthesis of this compound.

References

Application Notes and Protocols: Glycosylation of 2',3',5'-Tri-O-benzoyl-6-azauridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the synthesis of 2',3',5'-Tri-O-benzoyl-6-azauridine, a key intermediate in the development of various therapeutic agents. The primary method for this transformation is the Vorbrüggen glycosylation, also known as the silyl-Hilbert-Johnson reaction. This process involves the coupling of a silylated 6-azauracil (B101635) with a protected ribose derivative, typically in the presence of a Lewis acid catalyst.

Introduction

6-Azauridine and its derivatives are a class of compounds with significant biological activity, including antiviral and antitumor properties. The synthesis of these nucleoside analogs is a critical step in drug discovery and development. The glycosylation reaction, which forms the crucial N-glycosidic bond between the 6-azauracil base and the ribose sugar, is a pivotal transformation. This compound is a protected form of 6-azauridine, and understanding its synthesis is essential for the efficient production of related active pharmaceutical ingredients.

The Vorbrüggen glycosylation is the most widely employed method for this synthesis due to its generally high yields and stereoselectivity, favoring the formation of the desired β-anomer.[1][2] The reaction typically proceeds in two main stages: the silylation of the 6-azauracil base to enhance its nucleophilicity and solubility in organic solvents, followed by the Lewis acid-catalyzed coupling with a protected ribose donor, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[1]

Reaction Schematics & Workflow

The overall synthesis of this compound via the Vorbrüggen glycosylation can be visualized as a two-step process.

Figure 1: General workflow for the synthesis of this compound.

Quantitative Data on Reaction Conditions

The efficiency of the Vorbrüggen glycosylation is highly dependent on the choice of Lewis acid, solvent, temperature, and reaction time. The following tables summarize various reported conditions for the synthesis of nucleosides, providing a comparative overview to aid in reaction optimization.

Table 1: Comparison of Lewis Acids in Vorbrüggen Glycosylation

| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | TMSOTf | Acetonitrile (B52724) | 70 | 24 | High (Specific yield not reported for 6-azauridine) | [3] |

| 2 | SnCl₄ | 1,2-Dichloroethane (B1671644) | Reflux | 4 | 95 (for a similar pyrimidine) | [2] |

| 3 | BF₃·OEt₂ | Acetonitrile | Room Temp. | - | Moderate (Used in similar glycosylations) | [2] |

| 4 | No Catalyst (using glycosyl chloride) | 1,2-Dichloroethane | 83 | 4 | 95 (for thymidine) | [2] |

Table 2: Silylation and Glycosylation of Various Nucleobases (Illustrative)

| Nucleobase | Silylating Agent | Glycosylation Conditions | Product Yield (%) | Reference |

| Thymine | HMDS, (NH₄)₂SO₄ | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, SnCl₄, DCE, reflux | 95 | [2] |

| 6-Chloropurine | HMDS | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, TMSOTf, ball milling | 78 | [1] |

| N⁶-Benzoyladenine | HMDS | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, TMSOTf, ball milling | Quantitative | [1] |

Experimental Protocols

Protocol 1: Silylation of 6-Azauracil

This protocol describes the preparation of persilylated 6-azauracil, a necessary intermediate for the subsequent glycosylation reaction.

Materials:

-

6-Azauracil

-

Trimethylchlorosilane (TMSCl) or Ammonium (B1175870) Sulfate (B86663) ((NH₄)₂SO₄) as catalyst

-

Anhydrous 1,2-dichloroethane (DCE) or Acetonitrile (ACN)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add 6-azauracil (1.0 eq).

-

Add anhydrous 1,2-dichloroethane or acetonitrile as the solvent.

-

Add hexamethyldisilazane (HMDS, approx. 3.0 eq).

-

Add a catalytic amount of trimethylchlorosilane (TMSCl) or ammonium sulfate.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, or until the solution becomes clear, indicating the formation of the soluble silylated derivative.

-

The resulting solution of persilylated 6-azauracil is typically used directly in the next step without isolation.

Protocol 2: Vorbrüggen Glycosylation

This protocol details the coupling of silylated 6-azauracil with the protected ribose to yield this compound.

Materials:

-

Solution of persilylated 6-azauracil (from Protocol 1)

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 - 1.2 eq)

-

Lewis Acid (e.g., TMSOTf or SnCl₄, 1.2 - 1.5 eq)

-

Anhydrous 1,2-dichloroethane (DCE) or Acetonitrile (ACN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (EtOAc) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Cool the solution of persilylated 6-azauracil from Protocol 1 to 0 °C in an ice bath.

-

In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the same anhydrous solvent.

-

Add the solution of the protected ribose to the solution of silylated 6-azauracil.

-

Slowly add the Lewis acid (e.g., TMSOTf or SnCl₄) to the reaction mixture at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux (typically 70-85 °C, depending on the solvent).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Reaction Mechanism